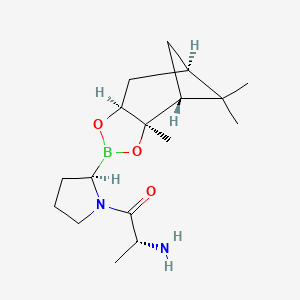
Tenofovir Dimer Triethylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenofovir Dimer Triethylammonium Salt is a compound that belongs to the family of tenofovir-based antiviral agents. It is a dimer of tenofovir, which is a reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The molecular formula of this compound is C30H56N12O7P2, and it has a molecular weight of 758.79 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Dimer Triethylammonium Salt involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The key transformation in the synthesis is a convergent one-step procedure that improves the yield and eliminates the need for problematic reagents like magnesium tert-butoxide . The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, and it involves rigorous quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Tenofovir Dimer Triethylammonium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced antiviral activity and improved pharmacokinetic properties .
科学的研究の応用
Tenofovir Dimer Triethylammonium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is used in the development of antiviral therapies for HIV and hepatitis B infections . The compound is also used in the study of molecularly imprinted polymers for drug delivery systems .
作用機序
The mechanism of action of Tenofovir Dimer Triethylammonium Salt involves its conversion to tenofovir diphosphate, which acts as an obligate chain terminator against HIV reverse transcriptase and hepatitis B virus DNA polymerase . The compound targets the viral enzymes and inhibits their activity, thereby preventing the replication of the virus .
類似化合物との比較
Similar Compounds: Similar compounds to Tenofovir Dimer Triethylammonium Salt include tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds are also used as antiviral agents and have similar mechanisms of action.
Uniqueness: What sets this compound apart from other similar compounds is its dimeric structure, which enhances its antiviral activity and stability . Additionally, the triethylammonium salt form improves its solubility and bioavailability, making it a more effective therapeutic agent .
特性
分子式 |
C30H56N12O7P2 |
|---|---|
分子量 |
758.8 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H26N10O7P2.2C6H15N/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28;2*1-4-7(5-2)6-3/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24);2*4-6H2,1-3H3/t11-,12-;;/m1../s1 |
InChIキー |
QXLYCPMYFACIIL-MBORUXJMSA-N |
異性体SMILES |
CCN(CC)CC.CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


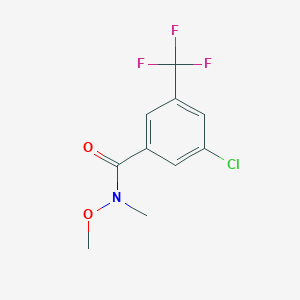
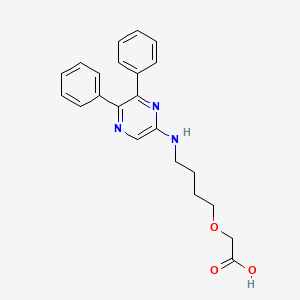
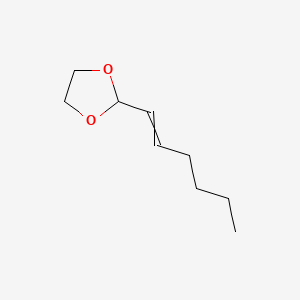
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)

![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
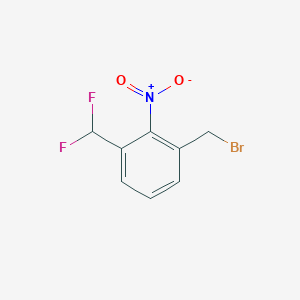

![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
